3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

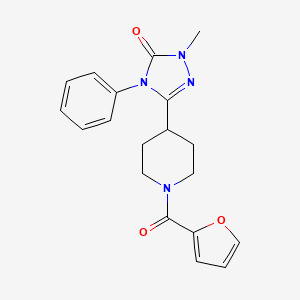

The compound 3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazol-5(4H)-one core substituted with a methyl group, a phenyl ring, and a piperidine moiety functionalized with a furan-2-carbonyl group. This structure is characteristic of bioactive molecules, particularly in medicinal and agrochemical research. The triazolone scaffold is known for its versatility in interacting with biological targets, while the piperidine and furan groups may enhance binding affinity or modulate pharmacokinetic properties .

For example, similar triazolone derivatives have been explored as P2Y14 receptor antagonists (e.g., compound 59 in ) and herbicide intermediates (e.g., ) .

Properties

IUPAC Name |

5-[1-(furan-2-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-21-19(25)23(15-6-3-2-4-7-15)17(20-21)14-9-11-22(12-10-14)18(24)16-8-5-13-26-16/h2-8,13-14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKCGQOXKIEZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one belongs to the class of 1,2,4-triazoles , which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological effects and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound features a triazole ring linked to a furan-2-carbonyl group and a piperidine moiety. The presence of these functional groups is significant as they influence the compound's biological activity.

Structural Formula

| Component | Description |

|---|---|

| Molecular Formula | C22H28N2O3 |

| IUPAC Name | This compound |

| Key Functional Groups | Triazole, Furan, Piperidine |

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives . The triazole core has been shown to exhibit significant antifungal properties against various fungal pathogens. The compound may share similar activity due to its structural similarities with known antifungal agents.

Case Study: Antifungal Efficacy

A review by Kazeminejad et al. (2022) indicates that triazole compounds can inhibit fungal growth effectively. While specific data on our compound is lacking, its structural analogs have demonstrated broad-spectrum antifungal activity, suggesting that further investigation into its antifungal properties could be promising .

Anticancer Activity

Triazole derivatives have also been studied for their anticancer properties. For instance, compounds containing a triazole ring have shown cytotoxic effects against various cancer cell lines.

Research Findings

In a study evaluating the cytotoxicity of triazole-thiones against cancer cell lines, certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells . This suggests that our compound might also possess similar anticancer properties, warranting further exploration.

Antibacterial Activity

The increasing prevalence of antibiotic-resistant bacteria has led to renewed interest in compounds with antibacterial properties. Triazoles have been investigated for their potential against Gram-positive and Gram-negative bacteria.

Relevant Studies

A review highlighted the antibacterial activity of various triazole derivatives against Staphylococcus aureus and E. coli , demonstrating significant inhibition zones in disc diffusion assays . Although direct studies on our compound are not available, its structural characteristics suggest it may exhibit comparable antibacterial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of specific functional groups in this compound likely influences its pharmacological profile.

Key Structural Features Influencing Activity

- Triazole Ring : Essential for antifungal and anticancer activity.

- Furan Carbonyl Group : May enhance interaction with biological targets.

- Piperidine Moiety : Potentially increases solubility and bioavailability.

Comparison with Similar Compounds

Structural Features

The compound’s structure can be compared to analogues with variations in the acyl group on the piperidine ring or substituents on the triazolone core. Key examples include:

- Piperidine Acyl Groups: The furan-2-carbonyl group in the target compound contrasts with trifluoroacetyl () or phenoxyacetyl () moieties in analogues.

- Triazolone Substituents : The methyl and phenyl groups on the triazolone core are conserved in many analogues, suggesting their role in stabilizing the bioactive conformation .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogues:

- Furan vs. Halogenated Groups : The furan ring may enhance solubility compared to halogenated aryl groups (e.g., in ), which are more lipophilic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.